beta-Amyloid (31-35)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

β-アミロイド 31-35(TFA): β-アミロイド 31-35 (TFA) は、ネイティブアミロイドβペプチドの最短配列です。このペプチド配列は、イソロイシン-イソロイシン-グリシン-ロイシン-メチオニンの5つのアミノ酸で構成されています。 神経毒性を持つことが知られており、アルツハイマー病などの神経変性疾患に関連する研究によく使用されます .

準備方法

合成経路と反応条件: β-アミロイド 31-35(TFA)の合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に付加することを可能にします。このプロセスには、次のステップが含まれます。

カップリング: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

次のアミノ酸の付加: 保護基をつけた次のアミノ酸が加えられ、成長中のペプチド鎖にカップリングされます。

繰り返し: ステップ2と3が、目的のペプチド配列が得られるまで繰り返されます。

切断: トリフルオロ酢酸 (TFA) などの切断試薬を用いて、ペプチドが樹脂から切断されます。

工業生産方法: β-アミロイド 31-35(TFA)の工業生産は、実験室での合成と同様の原理に従いますが、より大規模です。自動ペプチド合成装置は、効率と収率を高めるために頻繁に使用されます。 高性能液体クロマトグラフィー (HPLC) は、精製によく使用されます .

化学反応の分析

反応の種類:

酸化: β-アミロイド 31-35(TFA)は、特にメチオニン残基で酸化を受けやすく、メチオニンスルホキシドに変換される可能性があります。

還元: 還元反応は、メチオニンスルホキシドの酸化をメチオニンに戻すことができます。

凝集: このペプチドは、アミロイド線維を形成するために凝集する可能性があり、このプロセスは、pH、温度、および金属イオンの存在などの要因の影響を受けます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール (DTT) などの還元剤。

凝集: 凝集を促進する条件には、低pH、高温、および亜鉛や銅などの金属イオンの存在が含まれます。

生成される主な生成物:

酸化: メチオニンスルホキシド。

還元: メチオニン。

凝集: アミロイド線維.

科学的研究の応用

Beta-Amyloid (Aβ) 31-35, a short sequence within the larger amyloid-beta protein, has been identified as a critical active center responsible for Aβ neurotoxicity . Research indicates that Aβ 31-35 plays a significant role in Alzheimer's disease (AD) pathogenesis, making it a target for therapeutic and diagnostic applications .

Scientific Research Applications

Target for Antibody Development

- Neuroprotection: An antibody targeting the Aβ 31-35 sequence can prevent Aβ 1-42-induced cytotoxicity in cultured primary cortical neurons . Pretreatment with this antibody has shown dose-dependent neuroprotection .

- Memory Improvement: Animal studies demonstrate that administering anti-Aβ 31-35 antibodies can mitigate spatial learning and memory impairments induced by Aβ 1-42 .

- Synaptic Plasticity: In vivo experiments have shown that anti-Aβ 31-35 antibodies can reverse the suppression of hippocampal synaptic plasticity caused by Aβ 1-42 .

- Binding Affinity: Anti-Aβ 31-35 antibodies exhibit a strong binding affinity to both Aβ 31-35 and Aβ 1-42, suggesting their potential as a therapeutic agent .

Understanding Neurotoxicity

- Apoptosis Induction: Research indicates that Aβ 31-35 induces neuronal apoptosis via caspase-dependent pathways, involving caspase-3, -8, and -9 .

- PKA Activation: Aβ 31-35 activates the cAMP-dependent protein kinase A (PKA) pathway, contributing to neuronal apoptosis. Blocking this pathway may protect neurons from Aβ 31-35-induced apoptosis .

Enzyme Activity Modulation

- Neprilysin Inhibition: Aβ 31-35 cleavage products can bind to the active site of neprilysin, an amyloid-degrading enzyme, reducing its proteolytic activity . This inhibition suggests that Aβ 31-35 influences the clearance of amyloid peptides in the brain .

Data Table: Effects of Anti-Aβ 31-35 Antibody

Case Studies and Research Findings

- Antibody-Mediated Neuroprotection :

- In a study, a novel antibody targeting the 31-35 sequence of amyloid β protein was prepared and tested for its neuroprotective effects. The antibody demonstrated the ability to bind to both Aβ 31-35 and Aβ 1-42 .

- Pretreatment with the antibody dose-dependently prevented Aβ 1-42-induced cytotoxicity on cultured primary cortical neurons .

- Intracerebroventricular injection of the anti-Aβ 31-35 antibody attenuated Aβ 1-42-induced impairments in spatial learning and memory in rats .

- In vivo electrophysiological experiments indicated that the antibody reversed Aβ 1-42-induced suppression of hippocampal synaptic plasticity .

- PKA and Apoptosis :

- A study investigated the roles of protein kinase A (PKA)- and caspase-dependent pathways in amyloid β-peptide 31-35 (Aβ[31-35])-induced apoptosis in cortical neurons .

- The study demonstrated that Aβ[31-35] induces neuronal apoptosis and increases caspase-3, -8, and -9 .

- Activation of group III metabotropic glutamate receptors (mGluRs) by specific agonists attenuated the effects of Aβ[31-35], providing neuroprotection to the cortical neurons .

- Inhibition of cAMP-dependent PKA protected neurons from Aβ[31-35]-induced apoptosis and reversed the effects of Aβ[31-35] on caspase-3 activities .

- Neprilysin Activity :

Implications for Alzheimer's Disease Therapy

作用機序

β-アミロイド 31-35(TFA)は、主にアミロイド線維の形成を通じてその効果を発揮します。これらの線維は、ペプチドがβシート二次構造を多く含む秩序だった構造に凝集することによって形成されます。凝集プロセスは、pH、温度、および金属イオンの存在などのさまざまな要因の影響を受けます。線維は、細胞膜と相互作用することにより、細胞機能を阻害し、細胞死につながる可能性があります。 このペプチドは、酵素や受容体などのさまざまな分子標的とも相互作用し、その毒性を調節する可能性があります .

類似化合物との比較

類似化合物:

β-アミロイド 1-40: アミロイドプラーク形成にも関与する、アミロイドβペプチドのより長い配列。

β-アミロイド 1-42: 毒性のある凝集体形成の可能性が高い、もう1つの長い配列。

β-アミロイド 25-35: 全長ペプチドの神経毒性を保持する、より短い配列。

独自性: β-アミロイド 31-35(TFA)は、神経毒性を保持するアミロイドβペプチドの最短配列である点でユニークです。 これは、アミロイド毒性と凝集の最小限の要件を研究するための貴重なツールとなっています .

生物活性

Beta-Amyloid (31-35) is a fragment of the larger amyloid-beta peptide, which is primarily associated with Alzheimer's disease (AD). This specific peptide segment has garnered attention due to its significant biological activity, particularly in inducing neurotoxicity and apoptosis in neuronal cells. This article explores the biological activity of beta-Amyloid (31-35), presenting key findings from various studies, including data tables and case studies.

Overview of Beta-Amyloid Peptides

Beta-Amyloid peptides are derived from the amyloid precursor protein (APP) through enzymatic cleavage by beta-secretase and gamma-secretase. The full-length amyloid-beta peptide typically ranges from 38 to 43 amino acids, with Aβ40 and Aβ42 being the most studied forms. Beta-Amyloid (31-35) is a critical fragment that exhibits distinct biological properties, including:

- Cytotoxicity : Induces neuronal cell death.

- Aggregation : Contributes to amyloid plaque formation.

- Signal Transduction : Alters intracellular signaling pathways.

Cytotoxic Effects

Research indicates that beta-Amyloid (31-35) possesses cytotoxic properties that can lead to neuronal apoptosis. It has been shown to decrease cell viability in various neuronal cell lines, primarily through the activation of apoptotic pathways. A study demonstrated that beta-Amyloid (31-35) triggers apoptosis via caspase activation and disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production .

Table 1: Cytotoxic Effects of Beta-Amyloid (31-35)

The mechanisms through which beta-Amyloid (31-35) exerts its effects include:

- Activation of Apoptotic Pathways : This peptide fragment activates protein kinase A (PKA) and caspase-dependent pathways, leading to programmed cell death .

- Calcium Dysregulation : Beta-Amyloid (31-35) disrupts intracellular calcium levels, which is crucial for maintaining neuronal health and function .

- Oxidative Stress : The accumulation of this peptide increases oxidative stress within neurons, contributing to cellular damage and death .

Case Studies

Several case studies have highlighted the pathological implications of beta-Amyloid (31-35):

- Case Study 1 : In vitro studies using SH-SY5Y neuroblastoma cells showed that exposure to beta-Amyloid (31-35) resulted in significant apoptosis, with a marked increase in caspase-3 activity compared to control groups .

- Case Study 2 : Animal models treated with beta-Amyloid (31-35) exhibited cognitive deficits and neurodegeneration similar to those observed in AD, emphasizing the role of this peptide in disease progression .

特性

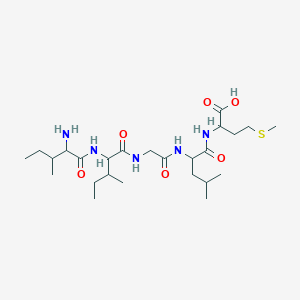

IUPAC Name |

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。